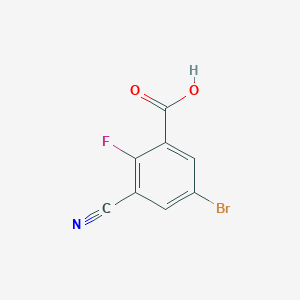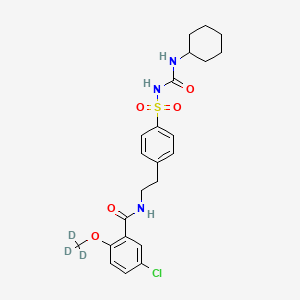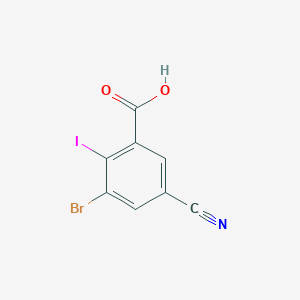
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene
Übersicht
Beschreibung
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene, also known as 1-bromo-2-fluoro-4-chlorobenzene (BFCCB), is a synthetic organic compound that belongs to the class of aromatic halogenated hydrocarbons. It is a colorless liquid with a low melting point and high boiling point. BFCCB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the preparation of a variety of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Halogenation Reactions
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene is used in halogenation reactions. Studies have shown that compounds like 1, 3-dichloro-2-fluoro-1-propene undergo specific halogenation reactions. These processes are highly regio- and trans-stereospecific, resulting in various halogenated products (Boguslavskaya et al., 1978).
Synthesis of CCR5 Antagonists
This compound plays a role in the synthesis of novel non-peptide CCR5 antagonists. Such antagonists are significant in pharmaceutical research, particularly in targeting specific receptors (Bi, 2014), (De-ju, 2015).
Synthesis of Amino Acids
In research regarding the synthesis of γ- and δ-fluoro-α-amino acids, compounds like 1-bromo-2-fluoropropane are utilized. These syntheses are important for developing new types of amino acids with potential biological activities (Kröger & Haufe, 1997).
Radiopharmaceutical Applications
In the field of radiopharmaceuticals, compounds similar to 1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene are used in the synthesis of radiolabeled compounds. These compounds are crucial for diagnostic imaging techniques, such as PET scans (Klok et al., 2006).
Antimicrobial Agents
The compound has been used in the synthesis of antimicrobial agents. Research in this area focuses on creating new compounds that exhibit potent antimicrobial activity against various microorganisms (Liaras et al., 2011).
Electrochemical Fluorination
Electrochemical fluorination studies involving halobenzenes have utilized compounds like 1-bromo-4-fluorobenzene. These studies are essential for understanding the mechanisms and efficiencies of fluorination processes (Horio et al., 1996).
Free-radical Reactions
The compound's derivatives are involved in free-radical reactions. These reactions are significant in organic synthesis, leading to the formation of various important organic compounds (Haszeldine et al., 1977).
Eigenschaften
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClF/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVCBUHIOZISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)






![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)




